Lipophilicity: Meta-CF3 vs. Para-CF3
The meta‑positioned trifluoromethyl group reduces the calculated partition coefficient (LogP) by approximately 0.6 log units compared to the para‑substituted isomer. This difference is critical for optimizing permeability and reducing non‑specific binding [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.9 |
| Comparator Or Baseline | 5-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine (CAS 202823-23-2); XLogP3 = ~2.5 (estimated from ACD/LogP) |
| Quantified Difference | ΔLogP ≈ −0.6 |
| Conditions | Calculated using XLogP3 algorithm (PubChem) and ACD/Labs Percepta Platform (ChemSpider) |
Why This Matters
Lower LogP often correlates with improved aqueous solubility and reduced plasma protein binding, which can be decisive in early-stage lead optimization.
- [1] PubChem. CID 21938. XLogP3-AA value for 5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine. https://pubchem.ncbi.nlm.nih.gov/compound/21938 (accessed 2026). View Source
